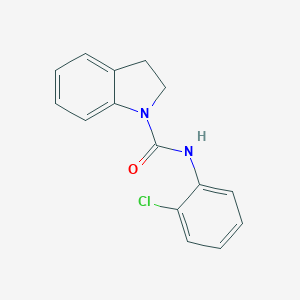N-(2-chlorophenyl)indoline-1-carboxamide
CAS No.:
Cat. No.: VC1307216
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13ClN2O |
|---|---|
| Molecular Weight | 272.73g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2,3-dihydroindole-1-carboxamide |
| Standard InChI | InChI=1S/C15H13ClN2O/c16-12-6-2-3-7-13(12)17-15(19)18-10-9-11-5-1-4-8-14(11)18/h1-8H,9-10H2,(H,17,19) |
| Standard InChI Key | FXCLGRWUNMMREO-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl |
Introduction
Structural Characterization and Comparison
Core Structural Features
N-(2-chlorophenyl)indoline-1-carboxamide consists of three principal components:
-
An indoline scaffold (a bicyclic structure with a benzene ring fused to a saturated five-membered nitrogen-containing ring)
-
A carboxamide linkage (-CONH-) at the N-1 position of the indoline
-
A 2-chlorophenyl moiety attached to the nitrogen of the carboxamide group
This structure differs from the compounds identified in the search results in several key aspects. For instance, compound G732-1234 (N-[(2-chlorophenyl)methyl]-1-methyl-5-(piperidine-1-sulfonyl)-1H-indole-2-carboxamide) features an indole core rather than indoline, has a methylene linker between the amide and the chlorophenyl group, and positions the carboxamide at C-2 instead of N-1 .
Comparison with Related Compounds
Table 1 presents a comparative analysis of N-(2-chlorophenyl)indoline-1-carboxamide with structurally related compounds found in the literature:
The structural variations observed among these compounds likely translate to significant differences in physical properties, chemical reactivity, and biological activities. While certain characteristics may be extrapolated from related compounds, these should be considered hypothetical until experimentally verified for N-(2-chlorophenyl)indoline-1-carboxamide specifically.
Physical and Chemical Properties
Predicted Physicochemical Properties
Based on structural similarities with related compounds, the following physical and chemical properties can be estimated for N-(2-chlorophenyl)indoline-1-carboxamide:
It should be emphasized that these properties are estimations based on structural similarities and may differ from actual experimental values. The presence of the saturated indoline ring versus an unsaturated indole ring would likely decrease the compound's planarity and potentially alter its crystalline packing, affecting properties such as melting point and solubility.
Synthesis Approaches
Related Synthetic Protocols
For comparison, the synthesis of N-(2-chlorophenyl)-1H-indole-3-carboxamide involves coupling indole-3-carboxylic acid with 2-chloroaniline using carbodiimide coupling reagents:
"The synthesis utilizes 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide and dichloromethane at 20°C, achieving a yield of approximately 26%" .
This approach could potentially be adapted for the synthesis of N-(2-chlorophenyl)indoline-1-carboxamide, though the different positioning of the carboxamide group would necessitate modifications to the synthetic route.
Analytical Characterization
Analytical characterization of N-(2-chlorophenyl)indoline-1-carboxamide would typically employ multiple complementary techniques:
-
Spectroscopic methods:
-
¹H and ¹³C NMR spectroscopy to confirm structural features and purity
-
Infrared spectroscopy to identify characteristic carboxamide stretching frequencies (typically ~1650-1680 cm⁻¹)
-
Mass spectrometry to confirm molecular weight and fragmentation pattern
-
-
Chromatographic methods:
-
High-performance liquid chromatography (HPLC) for purity determination
-
Thin-layer chromatography (TLC) for reaction monitoring and preliminary identification
-
-
Thermal analysis:
-
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine thermal properties
-
The saturated nature of the indoline core would result in distinctive NMR signals compared to indole analogs, particularly for the CH₂-CH₂ moiety in the five-membered ring, which would appear as multiplets in the δ 2-4 ppm region of the ¹H NMR spectrum.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume